molecular formula C26H18N2O9S B2794757 Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-13-5

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No. B2794757
M. Wt: 534.5
InChI Key: ZOOQUIWGOYIPLU-UHFFFAOYSA-N
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Description

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PTP-1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of PTP-1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Parallel Synthesis of Carbamates for Gamma-Secretase Inhibition

A novel methodology for parallel liquid-phase synthesis of carbamates suitable for the preparation of sterically hindered molecules was disclosed, targeting gamma-secretase inhibitors as potential drug candidates for Alzheimer's disease. A library of carbamates was prepared and assessed in the gamma-secretase inhibition assay, demonstrating activity with IC50 values ranging from 1 µM to 5 nM, with 7 compounds showing better activity than 10 nM (H. Vaccaro et al., 2008).

Synthesis of NOSH Compounds for Anti-inflammatory Pharmaceuticals

A series of new hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties, were synthesized and designated as NOSH compounds. These compounds were evaluated for their cell growth inhibitory properties in different human cancer cell lines and showed to be extremely effective, with NOSH-1 being the most potent. NOSH-1 was also devoid of cellular toxicity and comparable to aspirin in its anti-inflammatory properties (R. Kodela et al., 2012).

Aryl C-O Oxidative Addition to Nickel Catalysts

A density functional study investigated the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr. The study revealed that the pathway involving an additional electron-donating interaction to Ni via a five-centered transition state facilitates the aryl C-O bond oxidative addition of phenol derivatives. This pathway can improve the efficiency of Ni catalysts for cross-coupling reactions of inert aryl ethers (Chayapat Uthayopas & Panida Surawatanawong, 2019).

Novel Thermally Stable Polyimides

A novel diamine with built-in sulfone, ether, and amide structure was prepared and used to synthesize related polyimides. The obtained poly(sulfone ether amide imide)s were characterized and their properties studied, showcasing their potential for high-performance materials (S. Mehdipour‐Ataei et al., 2004).

Synthesis of Phenyl Carbamate Derivatives

Various methods for the preparation of carbonates and carbamates derived from specific alkyl groups were described. These compounds were synthesized by reactions of alcohols, phenols, or amines with corresponding mixed p-nitrophenylcarbonates, highlighting the versatility of carbamates in synthetic organic chemistry (Bogusław Kryczka, 2010).

properties

IUPAC Name

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQUIWGOYIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

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